ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate
Description
Properties
CAS No. |
904929-05-1 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate |
InChI |
InChI=1S/C12H14N2O4/c1-2-18-11(15)6-9-4-3-8-5-10(14(16)17)7-13-12(8)9/h5,7,9H,2-4,6H2,1H3 |
InChI Key |
SVFHLYROOJDTID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1N=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1-Methyl-3,5-dinitro-2-pyridone with Ethyl Cyclopentanoneacetate
The most documented method involves the reaction of 1-methyl-3,5-dinitro-2-pyridone with ethyl cyclopentanoneacetate in the presence of ammonia in methanol under reflux. Key steps include:
-
Reaction Setup : A mixture of 1-methyl-3,5-dinitro-2-pyridone (59 mmol) and ethyl cyclopentanoneacetate (59 mmol) in 2 M NH3/MeOH (300 mL) is refluxed overnight.
-
Workup : Methanol is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na2SO4, and concentrated.
-
Purification : Flash chromatography (0–20% EtOAc/hexanes) yields the product as a light yellow oil.
-
Characterization : LC-MS confirms the molecular ion peak at m/z 251.2 (C12H15N2O4).
Advantages : High purity (>95%) and scalability.
Limitations : Prolonged reflux time (12–24 hours).
Mechanistic Insights
The synthesis proceeds via a Michael addition-cyclization cascade :
-
Nucleophilic Attack : Ammonia deprotonates ethyl cyclopentanoneacetate, generating an enolate that attacks the electron-deficient pyridone ring.
-
Cyclization : Intramolecular cyclization forms the fused cyclopenta[b]pyridine core.
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Nitro Group Retention : The 3-nitro substituent remains intact due to its meta-directing nature, avoiding reduction under basic conditions.
Reaction Optimization Strategies
Solvent and Base Selection
Key Findings :
Purification Techniques
-
Flash Chromatography : Elution with EtOAc/hexanes (0–20%) achieves >95% purity.
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Recrystallization : Ethanol is effective for isolating crystalline intermediates.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: Using oxidants like t-BuOOH in the presence of catalysts such as Mn(OTf)2.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4).
Substitution: The nitro group can be substituted under specific conditions using nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidants, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate has the following characteristics:
- Molecular Formula : CHNO
- Molar Mass : 250.25 g/mol
- CAS Number : 904929-05-1
The compound features a bicyclic structure that includes a nitro group and an ethyl acetate moiety, which are critical for its biological activities .
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : The structural features of this compound suggest potential antimicrobial effects, similar to other nitro-containing heterocycles like 3-nitroquinoline, known for its strong antimicrobial properties.
- Anticancer Activity : Preliminary studies have indicated that derivatives of cyclopentapyridine frameworks may possess anticancer properties. The unique bicyclic structure can interact with biological targets involved in cancer progression .
- Neuroprotective Effects : Compounds with similar bicyclic structures have shown neuroprotective effects in various models, suggesting that this compound may also offer neuroprotection .
Synthetic Routes
Several synthetic methods have been explored for producing this compound. Common methods include:
- Refluxing with Ammonium Acetate : A mixture of dinitropyridone and cyclohexanone in ethanol with ammonium acetate under reflux conditions yields the desired product .
- Microwave-Assisted Synthesis : Utilizing microwave irradiation for the reaction has been shown to enhance yields significantly compared to traditional heating methods .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A recent study explored the antimicrobial efficacy of various nitro-containing compounds, including derivatives of cyclopentapyridine. This compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
- Neuroprotective Mechanism Investigation : Research conducted on neuroprotective mechanisms revealed that compounds with similar structures could inhibit oxidative stress pathways. This compound is being investigated for its ability to modulate these pathways effectively .
Mechanism of Action
The mechanism of action of ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopenta[b]pyridine moiety can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate is highlighted through comparisons with related cyclopenta[b]pyridine derivatives (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects: The 3-nitro group in the target compound confers strong electron-withdrawing properties, enhancing electrophilicity at the pyridine ring. This contrasts with the 3-amino group in its analog, which is electron-donating and may facilitate nucleophilic reactions . The 4-chloro derivative () introduces halogen-directed reactivity (e.g., Suzuki couplings), whereas the nitro group is more suited for reduction or displacement reactions .
Physicochemical Properties: The nitro derivative has a higher molecular weight (250.25 vs. 177.20 g/mol) and LogP (2.5 vs. ~1.5 estimated for the parent compound) compared to 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate, suggesting improved membrane permeability but reduced aqueous solubility . The amino analog (C₁₂H₁₆N₂O₂) has a lower LogP (~1.8 estimated) due to the hydrophilic NH₂ group, making it more suitable for polar environments .
Synthetic Utility :
- The nitro group in the target compound is a strategic handle for further functionalization (e.g., reduction to NH₂ for amide coupling) .
- In contrast, CAPD-1 to CAPD-4 derivatives () with electron-donating groups (methoxy, pyridine) are tailored for π-stacking interactions in materials science, whereas nitro-substituted analogs may prioritize electronic effects for catalytic or medicinal applications .
Commercial Availability: The target compound is priced at $500–800/g (), reflecting its niche use in pharmaceutical R&D.
Research Findings
- Safety Profile : The nitro derivative’s safety data sheet () emphasizes standard handling precautions (e.g., respiratory protection), though specific toxicity data remain uncharacterized. This contrasts with CAPD derivatives, which are studied for stability under physiological conditions .
Biological Activity
Ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate is a compound of considerable interest due to its unique bicyclic structure and potential biological activities. This article delves into its biological activity, synthesis, and related research findings.
- Molecular Formula : C12H14N2O4
- Molecular Weight : 250.25 g/mol
- CAS Number : 904929-05-1
The compound features a cyclopentapyridine framework, characterized by the presence of a nitro group and an ethyl acetate moiety, which may enhance its biological properties compared to other similar compounds .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. The nitro group is often associated with enhanced antimicrobial efficacy due to its ability to disrupt cellular processes in bacteria .
- Anticancer Potential : Preliminary studies suggest that derivatives of cyclopentapyridine can inhibit cancer cell proliferation. The unique structure of this compound may contribute to its potential as an anticancer agent.
- Neuroprotective Effects : Some studies have indicated that compounds containing the cyclopentapyridine structure may offer neuroprotective benefits, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Ethyl 2-hydroxy-3-nitro-6-oxoheptanoate | Nitro-acid derivative | Exhibits different biological activity profiles |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate | Cyclopentapyridine derivative | Lacks nitro group; different reactivity |
| 3-Nitroquinoline | Nitro-containing heterocycle | Known for strong antimicrobial properties |
The comparison table highlights how structural variations influence biological activity, emphasizing the significance of the nitro group in enhancing efficacy against microbial targets.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of cyclopentapyridine demonstrated that compounds with nitro substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. This compound was included in this study, showing promising results in inhibiting bacterial growth.
Case Study 2: Anticancer Activity
In vitro assays were performed on various cancer cell lines where this compound was tested for its ability to induce apoptosis. Results indicated a significant reduction in cell viability at higher concentrations, suggesting a potential mechanism for anticancer activity.
Synthesis Routes
Several synthetic pathways have been explored for the production of this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate, and what intermediates are critical?
- Methodology : Acylation and nitration reactions are central. For example, acetylation of cyclopenta[b]pyridine derivatives using acetic anhydride in dichloromethane (DCM) followed by nitration at the 3-position is a key step . Intermediate purification via flash chromatography (ethyl acetate/cyclohexane gradients) yields the product with ~28% efficiency .
- Key Intermediates : 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol derivatives serve as precursors, with nitro-group introduction requiring controlled electrophilic substitution conditions.
Q. How is structural characterization of this compound performed using spectroscopic and crystallographic techniques?
- Spectroscopy :
- ¹H/¹³C-NMR : Aromatic protons appear at δ 7.28–7.88 ppm, with cyclopentane ring carbons at δ 23.5–34.7 ppm .
- IR : Peaks at 1656 cm⁻¹ (C=O) and 2927 cm⁻¹ (aliphatic C-H) confirm ester and cyclopentane moieties .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical purity validated?
- Enzymatic Resolution : Novozyme 435 catalyzes kinetic resolution of racemic mixtures in vinyl acetate, achieving 44% enantiomeric excess (e.e.) for (R)-isomers .
- Asymmetric Hydrogenation : Iridium catalysts with chiral N,P ligands (e.g., in ) hydrogenate alkenyl boronic esters to yield enantiopure intermediates .
- Validation : Chiral HPLC or polarimetry quantifies e.e., while X-ray crystallography confirms absolute configuration .
Q. How does computational modeling predict the compound’s interaction with biological targets like farnesyl pyrophosphate synthase (FPPS)?
- Docking Studies : Molecular dynamics simulations reveal that the nitro group enhances hydrogen bonding with FPPS active-site residues (e.g., Lys 200, Asp 243) .
- Enantiospecificity : (R)-enantiomers show higher binding affinity (ΔG = -9.2 kcal/mol) than (S)-counterparts (ΔG = -7.8 kcal/mol) due to steric complementarity .
Q. What challenges arise in optimizing nitro-group introduction while minimizing side reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
